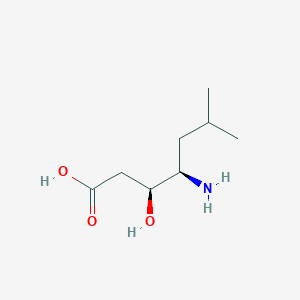![molecular formula C16H11N3O2 B14149572 2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 5994-03-6](/img/structure/B14149572.png)
2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the condensation of benzimidazole with isoindole-dione derivatives. One common method involves the reaction of 1,2-phenylenediamine with phthalic anhydride under acidic conditions to form the isoindole-dione core. This intermediate is then reacted with benzimidazole derivatives in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA and proteins, affecting their function. This interaction can lead to the inhibition of enzymes involved in critical biological pathways, such as DNA replication and protein synthesis. Additionally, the compound may induce oxidative stress in cells, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1H-Benzimidazol-1-yl)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of the isoindole-dione moiety.
N,N´-bis-(benzimidazol-2-yl-methyl)amine: Contains two benzimidazole rings linked by an amine group.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Features a benzimidazole ring linked to a phenyl group via a methanone bridge.
Uniqueness
2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of the benzimidazole and isoindole-dione structures. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
5994-03-6 |
|---|---|
Formule moléculaire |
C16H11N3O2 |
Poids moléculaire |
277.28 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H11N3O2/c20-15-10-5-1-2-6-11(10)16(21)19(15)9-14-17-12-7-3-4-8-13(12)18-14/h1-8H,9H2,(H,17,18) |
Clé InChI |
RJOUMZRSXKETEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




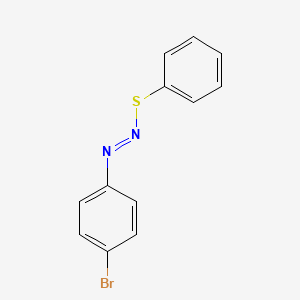
![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)
![3-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14149523.png)
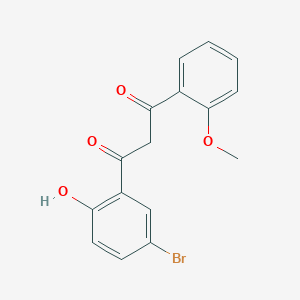
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B14149527.png)
![N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide](/img/structure/B14149534.png)
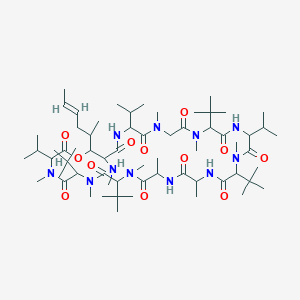
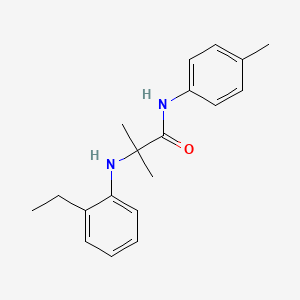
![5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14149541.png)
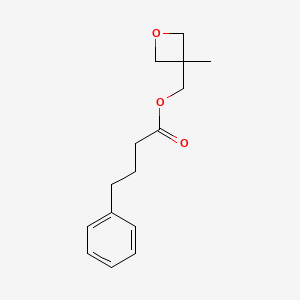
![(3,4-dihydroquinolin-1(2H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B14149571.png)
